5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine 5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1059191-52-4
VCID: VC11710109
InChI: InChI=1S/C7H5Cl2N3/c1-4-3-12-6(10-4)2-5(8)11-7(12)9/h2-3H,1H3
SMILES: CC1=CN2C(=N1)C=C(N=C2Cl)Cl
Molecular Formula: C7H5Cl2N3
Molecular Weight: 202.04 g/mol

5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine

CAS No.: 1059191-52-4

Cat. No.: VC11710109

Molecular Formula: C7H5Cl2N3

Molecular Weight: 202.04 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine - 1059191-52-4

Specification

CAS No. 1059191-52-4
Molecular Formula C7H5Cl2N3
Molecular Weight 202.04 g/mol
IUPAC Name 5,7-dichloro-2-methylimidazo[1,2-c]pyrimidine
Standard InChI InChI=1S/C7H5Cl2N3/c1-4-3-12-6(10-4)2-5(8)11-7(12)9/h2-3H,1H3
Standard InChI Key XRNTVVRDPNUQET-UHFFFAOYSA-N
SMILES CC1=CN2C(=N1)C=C(N=C2Cl)Cl
Canonical SMILES CC1=CN2C(=N1)C=C(N=C2Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s structure consists of a fused imidazole-pyrimidine ring system. Key features include:

  • Chlorine atoms at positions 5 and 7, which enhance electrophilicity and facilitate nucleophilic substitution reactions.

  • A methyl group at position 2, contributing to hydrophobic interactions in biological systems.

  • A planar bicyclic framework that promotes π-π stacking with aromatic residues in enzyme active sites.

Physicochemical parameters include a molecular weight of 202.04 g/mol, a calculated LogP of 1.47, and a polar surface area (PSA) of 30.19 Ų, indicating moderate lipophilicity and blood-brain barrier permeability potential.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₅Cl₂N₃
Molecular Weight202.04 g/mol
Exact Mass200.985 Da
LogP1.47
Polar Surface Area30.19 Ų
Hazard CodeC (Corrosive)

Spectroscopic Identification

The compound’s structure is confirmed via:

  • NMR spectroscopy: Distinct signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm).

  • Mass spectrometry: A molecular ion peak at m/z 202.04 and fragment ions corresponding to chlorine loss.

Synthetic Methodologies

Cyclization Strategies

The synthesis typically involves cyclization of chlorinated pyrimidine precursors with imidazole derivatives. A representative route includes:

  • Chlorination of pyrimidine intermediates using POCl₃ under reflux to introduce chlorine substituents .

  • Condensation with 2-methylimidazole in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the bicyclic core.

  • Purification via column chromatography to isolate the target compound in ~40–60% yield.

Optimization Challenges

Key challenges include:

  • Regioselectivity control during cyclization to prevent formation of positional isomers.

  • Byproduct mitigation from over-chlorination or N-alkylation side reactions .

Biological Applications and Research Findings

Kinase Inhibition

The compound serves as a scaffold for Janus kinase 2 (JAK2) inhibitors, with derivatives showing IC₅₀ values <100 nM in enzymatic assays. For example:

  • A 5,7-dichloro-2-methyl analog demonstrated 93% inhibition of JAK2 at 10 μM concentration in leukemia cell lines.

Table 2: Selected Biological Activities

TargetActivity (IC₅₀)Model System
JAK288 ± 21 nMCHO cells
Orexin Receptor35 ± 8.5 nMHEK293 cells
HCV NS3/4A Protease50% inhibition at 1 μMEnzymatic assay

Central Nervous System Targets

The compound’s ability to cross the blood-brain barrier enables applications in CNS drug discovery. Patent literature describes analogs as orexin receptor antagonists with IC₅₀ values of 35 nM for orexin-1 receptors, showing potential for treating insomnia and addiction .

Pharmacological and Toxicological Profile

ADME Properties

  • Absorption: High permeability in Caco-2 cell models (Papp >10 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methyl group to a carboxylic acid derivative.

Industrial and Regulatory Considerations

Patent Landscape

The compound is covered under WO2009003997A1 for use in orexin receptor antagonists, emphasizing its role in treating sleep disorders and obesity .

Regulatory Status

  • HS Code: 2933990090 (heterocyclic compounds with nitrogen heteroatoms).

  • Tariffs: 6.5% MFN duty under WTO guidelines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator